Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Overview
Description
“Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate” is a compound that has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .
Synthesis Analysis
The synthesis of “Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate” involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This method has been developed as a convenient way to produce this compound .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate”. However, the available information does not provide a comprehensive analysis of six to eight unique applications as requested. The compound is noted for its potential in the production of biologically active compounds and is available for use in life sciences labs, but specific applications are not detailed in the search results.
Potential for Producing Biologically Active Compounds
The synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, and this compound shows promise for the production of important biologically active compounds .
Availability for Life Sciences Labs
The compound is available through various suppliers and can be used in life sciences labs, potentially in fields such as cell biology, genomics, proteomics, among others .
Future Directions
Mechanism of Action
Target of Action
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a synthetic compound that has been identified as a promising candidate for the production of important biologically active compounds . .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 8-oxa-2-azaspiro[4It is suggested that the compound may be involved in the production of biologically active compounds
Result of Action
The molecular and cellular effects of Methyl 8-oxa-2-azaspiro[4It is suggested that the compound may be promising for the production of important biologically active compounds
properties
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHCCOTUHJJCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.